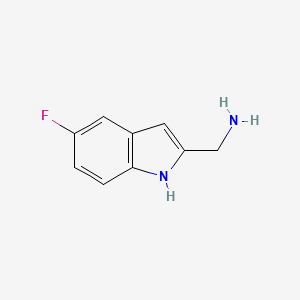

(5-Fluoro-1H-indol-2-YL)methanamine

描述

Contextual Significance of Indole (B1671886) and Fluoroindole Core Structures in Chemical Biology

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. nih.govbiosynth.comexlibrisgroup.com It is considered a "privileged scaffold" because its structure is frequently found in a vast array of natural products and synthetic molecules with significant biological activity. nih.govnih.gov This widespread presence is a testament to the indole ring's ability to interact with a multitude of biological targets, including enzymes and receptors. nih.govnih.gov Many successful drugs, such as the anti-inflammatory indomethacin, the anti-migraine agent sumatriptan, and various anticancer agents, feature the indole core, highlighting its therapeutic relevance. nih.govopenmedicinalchemistryjournal.compcbiochemres.com

The introduction of a fluorine atom onto the indole ring, creating a fluoroindole, can dramatically and often beneficially alter the parent molecule's properties. Fluorine is a bioisostere of the hydrogen atom but possesses unique electronic properties, including high electronegativity and the ability to form strong carbon-fluorine bonds. These characteristics can lead to:

Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolism, prolonging the compound's duration of action. nih.gov

Improved Pharmacodynamic Effects: Fluorine's electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups, influencing binding interactions with biological targets. nih.govrsc.org

Increased Lipophilicity: In certain positions, fluorine can enhance the molecule's ability to cross cell membranes. ontosight.ai

Research has shown that 5-fluoroindole (B109304) derivatives, in particular, can exhibit potent biological activities. rsc.orgnih.gov For instance, studies on 5-fluoroindole-3-acetic acid have demonstrated its potential as a prodrug for targeted cancer therapy. nih.gov Furthermore, the position of the fluorine atom can be critical, with 5-fluoroindoles sometimes showing superior activity compared to other fluorinated isomers. rsc.org

Table 1: Examples of Biologically Active Indole Derivatives

| Compound | Biological Activity |

| Tryptophan | Essential amino acid pcbiochemres.comwikipedia.org |

| Serotonin (B10506) | Neurotransmitter nih.govwikipedia.org |

| Melatonin | Hormone, antioxidant openmedicinalchemistryjournal.com |

| Indomethacin | Anti-inflammatory openmedicinalchemistryjournal.comnih.gov |

| Vincristine | Anticancer nih.gov |

| Arbidol | Antiviral pcbiochemres.com |

Importance of the Aminomethyl Moiety in Indole Derivatives as a Pharmacophore and Synthetic Handle

The aminomethyl group (-CH2NH2) is a key functional group in medicinal chemistry, and its attachment to an indole ring creates a class of compounds with significant biological potential. ontosight.airesearchgate.net This moiety can act as a pharmacophore , a molecular feature responsible for a drug's biological activity, by participating in crucial binding interactions. The primary amine can act as a hydrogen bond donor and can be protonated at physiological pH, allowing it to form ionic interactions with negatively charged residues in a protein's active site.

Indole derivatives bearing an aminomethyl group have been investigated for a range of therapeutic applications, including:

Neuroprotection: Certain 3-aminomethylindoles have shown promise in protecting neurons from damage, with potential applications in treating neurodegenerative diseases like Alzheimer's. nih.gov

Enzyme Inhibition: Aminomethyl indole derivatives have been explored as inhibitors of enzymes like hyaluronidase, which is implicated in diseases such as cancer. nih.gov

Receptor Ligands: The aminomethyl indole scaffold is found in ligands for various receptors, including serotonin (5-HT) receptors. openmedicinalchemistryjournal.com

Beyond its role as a pharmacophore, the aminomethyl group serves as a valuable synthetic handle . researchgate.net Its primary amine is a versatile nucleophile that can be readily modified to generate a library of related compounds. This allows chemists to systematically alter the structure of the lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The aminomethyl group can be acylated, alkylated, or used in reductive amination reactions to build more complex molecular architectures. researchgate.netresearchgate.net

Table 2: Positions of the Aminomethyl Group on the Indole Ring and Their Significance

| Position | Significance |

| 2-position | The focus of this article, often requiring specific synthetic strategies for its introduction. |

| 3-position | A common and well-studied position, found in many biologically active natural and synthetic compounds (e.g., tryptamine (B22526) derivatives). ontosight.ai |

| 4-position | A reactant for preparing dopamine (B1211576) receptor antagonists and ligands for calcium channels. sigmaaldrich.com |

| 5-position | Serves as a precursor for various drug candidates and can interact with biological systems. ontosight.ai |

| 7-position | A useful precursor for creating a new range of linked bis-indoles. researchgate.net |

Strategic Rationale for Investigating (5-Fluoro-1H-indol-2-YL)methanamine as a Research Target

The decision to focus research on this compound is a strategic one, based on the synergistic potential of its constituent parts. The rationale combines the established biological relevance of the indole scaffold with the advantageous properties conferred by fluorination and the versatile functionality of the aminomethyl group.

The investigation of this specific molecule is driven by several key factors:

Combining Proven Scaffolds: The molecule merges the privileged 5-fluoroindole core with the pharmacophorically important aminomethyl group. This combination is hypothesized to create a novel compound with unique and potentially enhanced biological activities.

Exploring Isomeric Effects: While 3-substituted indoles are more common in nature and have been extensively studied, exploring the less common 2-substituted isomers like this compound can lead to the discovery of novel structure-activity relationships and new biological targets. mdpi.com

Building Block for Drug Discovery: The compound serves as a valuable building block for the synthesis of more complex molecules. The aminomethyl group provides a reactive site for further chemical modification, enabling the creation of diverse compound libraries for screening against various diseases.

Potential Therapeutic Applications: Given the known antiviral, anticancer, and antimicrobial properties of other fluorinated indole derivatives, this compound is being investigated for similar therapeutic potential. ontosight.ai The presence of the fluorine atom is expected to enhance its binding affinity and selectivity for molecular targets.

In essence, this compound represents a convergence of well-established medicinal chemistry principles. By strategically combining these elements, researchers aim to unlock new therapeutic possibilities and expand the chemical space for drug discovery.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(5-fluoro-1H-indol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,12H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOPNLWUFQKDGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629553 | |

| Record name | 1-(5-Fluoro-1H-indol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883531-07-5 | |

| Record name | 1-(5-Fluoro-1H-indol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(AMINOMETHYL)-5-FLUOROINDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Transformations and Derivatization Strategies for 5 Fluoro 1h Indol 2 Yl Methanamine

Chemical Reactivity of the Indole (B1671886) Nitrogen (N-1) in (5-Fluoro-1H-indol-2-YL)methanamine

The nitrogen atom within the indole ring (N-1) possesses a lone pair of electrons and an acidic proton, rendering it susceptible to a variety of chemical transformations. Deprotonation with a suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), generates a nucleophilic indolide anion. This anion can then react with various electrophiles, leading to N-functionalized derivatives.

Key reactions involving the indole nitrogen include N-alkylation and N-acylation. mdpi.comresearchgate.net N-alkylation can be achieved using alkyl halides, tosylates, or other alkylating agents under basic conditions. organic-chemistry.org The choice of base and solvent system is crucial for achieving high regioselectivity for N-1 substitution over potential side reactions at other positions. nih.gov

N-acylation introduces an acyl group onto the indole nitrogen, typically by reaction with an acid chloride, anhydride, or a carboxylic acid activated with a coupling agent. nih.govclockss.org While direct acylation at the nitrogen is common, competition from C-3 acylation can occur due to the high nucleophilicity of the C-3 position. nih.gov Therefore, reaction conditions must be carefully optimized to favor the desired N-acylated product. researchgate.net Methods using thioesters as the acyl source have been developed to achieve high chemoselectivity for N-acylation. nih.gov

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Indole Scaffolds

| Transformation | Reagents and Conditions | Product Type | Reference Example |

|---|---|---|---|

| N-Alkylation | Alkyl halide, NaH, THF/DMF | N-Alkyl indole | organic-chemistry.org |

| N-Alkylation | Alcohol, TsCl, K₂CO₃ | N-Alkyl indole | organic-chemistry.org |

| N-Acylation | Carboxylic acid, DCC, DMAP | N-Acyl indole | researchgate.net |

| N-Acylation | Acid chloride, NaH, THF | N-Acyl indole | researchgate.net |

| N-Acylation | Thioester, Cs₂CO₃, 1,4-dioxane | N-Acyl indole | nih.gov |

Modifications of the Aminomethyl Group in this compound

The primary aminomethyl group at the C-2 position is a key functional handle for a wide range of derivatization reactions, allowing for the introduction of diverse substituents and the construction of more complex molecules.

The primary amine can readily undergo N-alkylation with alkyl halides or via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). These reactions lead to the formation of secondary and tertiary amines, respectively.

N-acylation of the aminomethyl group to form amide derivatives is a common and robust transformation. This is typically achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids using standard peptide coupling reagents.

The primary amine can condense with aldehydes or ketones to form imine (Schiff base) derivatives. These imines can be stable entities themselves or can serve as intermediates for further reactions, such as reduction to secondary amines or reaction with nucleophiles. Research has demonstrated the formation of imine-linked bis-indole structures from related aminomethyl indoles. researchgate.net

Amide bond formation is one of the most important reactions of the aminomethyl group. Coupling with a wide array of carboxylic acids is possible using activating agents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium-based reagents like HATU. fishersci.co.uknih.gov This reaction is fundamental for building larger molecules, including peptides and other complex bioactive compounds. organic-chemistry.org

Table 2: Derivatization Reactions of the Aminomethyl Group

| Reaction Type | Reagents | Functional Group Formed |

|---|---|---|

| N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, NaBH₄ | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride, Base | Amide |

| Amide Coupling | Carboxylic Acid, DCC/HATU | Amide |

| Imine Formation | Aldehyde/Ketone | Imine |

Further Functionalization of the Indole Ring System in this compound

The indole ring is an electron-rich aromatic system that can undergo further substitution to introduce additional functional groups, thereby modulating the electronic and steric properties of the molecule.

The indole nucleus is highly activated towards electrophilic aromatic substitution (EAS), with the C-3 position being the most nucleophilic and the preferred site of reaction. bhu.ac.innih.govwikipedia.org In this compound, the directing effects of the existing substituents must be considered. The C-2 aminomethyl group is activating, further enhancing the reactivity of the pyrrole ring. The fluorine atom at C-5 is a deactivating group due to its inductive electron-withdrawing effect, but it acts as an ortho, para-director through resonance. csbsju.eduorganicchemistrytutor.comlibretexts.org

Given these factors, electrophilic attack will overwhelmingly occur at the C-3 position. Common EAS reactions include:

Halogenation: Introduction of chlorine, bromine, or iodine using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.

Nitration: Addition of a nitro group, typically using nitric acid in the presence of a strong acid.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using acyl halides or alkyl halides in the presence of a Lewis acid catalyst. rsc.orgdiva-portal.orgrsc.org

If the C-3 position is already occupied, electrophilic substitution can be directed to other positions on the benzene ring, primarily C-4 or C-6, influenced by the directing effects of the C-5 fluoro and C-2 aminomethyl groups.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Primary Position of Attack | Influencing Factors |

|---|---|---|---|

| Halogenation | Br⁺ (from NBS) | C-3 | High nucleophilicity of C-3 |

| Nitration | NO₂⁺ | C-3 | High nucleophilicity of C-3 |

| Acylation | RCO⁺ | C-3 | High nucleophilicity of C-3 |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant molecular diversification. youtube.com To utilize these reactions, a halide (Br, I) or triflate (OTf) group must first be installed on the indole ring, typically at the C-3, C-4, C-6, or C-7 positions, via electrophilic halogenation or other methods.

Suzuki-Miyaura Coupling: This reaction couples the halo-indole derivative with an organoboron reagent (boronic acid or ester) to form a new C-C bond. wikipedia.orgorganic-chemistry.orglibretexts.org It is widely used to introduce aryl or vinyl substituents onto the indole core.

Sonogashira Coupling: This reaction involves the coupling of the halo-indole with a terminal alkyne, providing a direct route to alkynyl-substituted indoles. nih.govresearchgate.netkingston.ac.uk These products can serve as versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction allows for the synthesis of arylamines by coupling the halo-indole with a primary or secondary amine. wikipedia.orgnih.govlibretexts.org This method provides access to a wide range of N-substituted indole derivatives that are difficult to synthesize by other means. acs.orgrug.nl

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions on a Halo-Indole Scaffold

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | C-C | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

| Buchwald-Hartwig | Amine | C-N | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

C-H Functionalization Methodologies on the Indole Core

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying complex organic molecules, bypassing the need for pre-functionalized starting materials. For the this compound scaffold, C-H functionalization can be directed to several positions on the indole core (C3, C4, C6, and C7), with the regioselectivity influenced by the electronic and steric properties of the existing substituents and the choice of catalyst.

The indole nucleus possesses multiple C-H bonds with distinct reactivity. The C3 position is typically the most nucleophilic and prone to electrophilic substitution. However, the presence of the C2-aminomethyl group sterically hinders this site, potentially favoring functionalization at other positions. The amine functionality would likely require a protecting group (e.g., Boc, Cbz) prior to C-H activation reactions to prevent side reactions and catalyst deactivation.

Regioselectivity in Indole C-H Functionalization:

C3-Position: While sterically hindered, functionalization at C3 remains possible, often proceeding through the formation of an electrophilic indolylmethanol-like intermediate.

C4, C5, C6, C7-Positions (Benzene Ring): Functionalization of the carbocyclic ring is more challenging due to the lower reactivity of these C-H bonds compared to those on the pyrrole ring. nih.gov Directed metalation strategies are often employed, where a directing group installed on the indole nitrogen coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium), bringing the catalyst into proximity with a specific C-H bond. nih.govacs.org

Recent studies have highlighted methodologies applicable to substituted indoles. For instance, Rhodium(II) catalysis has been used for the C6-selective alkylation of protic indoles. snnu.edu.cn In this work, a 5-fluoro-substituted indole was reported to be a viable substrate, demonstrating that functionalization of the benzene ring is achievable despite the electronic effects of the fluorine atom. snnu.edu.cn Similarly, palladium-catalyzed direct arylation has been shown to functionalize various positions of the indole's six-membered ring, with regioselectivity guided by the choice of ligands and directing groups. nih.gov Glycine used as a transient directing group, for example, can promote regioselective C4 arylation of indoles. nih.gov

The application of these methods to a protected form of this compound would be influenced by the interplay of several factors. The electron-withdrawing nature of the C5-fluoro substituent deactivates the benzene ring towards electrophilic attack but can influence the regioselectivity of metal-catalyzed processes. The protected aminomethyl group at C2 would primarily exert a steric influence.

Table 1: Potential C-H Functionalization Reactions on the Protected this compound Core This table is illustrative and based on methodologies applied to related indole structures.

| Position | Reaction Type | Catalyst/Reagents | Expected Outcome |

|---|---|---|---|

| C3 | Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃), Alkyl Halide | Introduction of an alkyl group at C3. |

| C4 | Directed Arylation | Pd(OAc)₂, Transient Directing Group (e.g., Glycine), Ar-I | Arylation at the C4 position. |

| C6 | Directed Alkylation | Rh₂(esp)₂, Diazo Compound | Alkylation at the C6 position. |

| C7 | Directed Arylation | Pd(OAc)₂, Picolinamide (B142947) Directing Group, Ar-Br | Arylation at the C7 position. |

Synthesis of Complex Polycyclic Structures Incorporating the this compound Framework

Building upon the core indole structure to create fused or bridged polycyclic systems is a key strategy for generating structurally novel compounds. For the this compound framework, both the aminomethyl side chain and the indole nucleus itself can participate in cyclization reactions.

One prominent strategy for constructing polycyclic indole alkaloids is the Pictet-Spengler reaction . nih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While the classic Pictet-Spengler reaction requires a tryptamine (B22526) (a 3-(2-aminoethyl)indole), analogous intramolecular cyclizations can be envisioned for 2-aminomethylindoles. nih.gov For example, the amine could be acylated with a fragment containing an electrophilic center, which could then undergo an intramolecular electrophilic substitution reaction at the nucleophilic C3 position of the indole to form a new fused ring.

Another powerful approach is transition-metal-catalyzed intramolecular C-H activation/cyclization. This can involve functionalizing the amine with a group that can then be cyclized back onto the indole core. A notable example involves the palladium-catalyzed dual C-H functionalization of N-picolinamide-protected indoles with fluorinated imidoyl chlorides to synthesize fluorinated isocryptolepine analogues, which are complex polycyclic structures. nih.gov This demonstrates a one-step method to build a new ring system by functionalizing both the C2 and C3 positions.

Furthermore, catalyst-controlled cyclization reactions of 2-indolylmethanols (a closely related precursor to the target aminomethane) with other reagents have been shown to produce a diversity of indole-fused scaffolds. rsc.org Such strategies could be adapted, for instance, by converting the aminomethyl group into a suitable leaving group to generate an in-situ electrophile that triggers a cyclization cascade.

Table 2: Representative Strategies for Polycyclic Synthesis from Indole Precursors

| Strategy | Key Reaction | Precursor Requirement | Resulting Structure |

|---|---|---|---|

| Pictet-Spengler Type | Intramolecular Electrophilic Aromatic Substitution | N-acylated aminomethyl indole with an electrophilic trigger | Fused six-membered nitrogen-containing ring |

| Dual C-H Functionalization | Pd-catalyzed Annulation | N-directed indole and a suitable coupling partner | Fused aromatic or heteroaromatic ring system |

| Cascade Cyclization | Lewis acid-catalyzed reaction of an in-situ electrophile | 2-functionalized indole (e.g., from aminomethane) | Fused or bridged polycyclic systems |

Stereoselective Synthesis of this compound Analogues

The introduction of chirality into drug candidates is critical for optimizing pharmacological activity and reducing off-target effects. Stereoselective synthesis of analogues of this compound can be achieved by creating stereocenters either at the benzylic carbon of the aminomethyl group or through asymmetric modifications of the indole core.

A primary method for generating a chiral amine is through the asymmetric reduction of a corresponding prochiral imine or oxime. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. A well-established and versatile approach for the asymmetric synthesis of a wide variety of amines utilizes chiral tert-butanesulfinamide, developed by Ellman. acs.orgyale.edu Condensation of tert-butanesulfinamide with a suitable aldehyde (e.g., 5-fluoro-1H-indole-2-carbaldehyde) would yield a chiral N-sulfinyl imine. Subsequent diastereoselective reduction and removal of the chiral auxiliary would provide the enantiomerically enriched this compound.

Another major strategy involves the catalytic asymmetric Friedel-Crafts reaction, which is a powerful tool for C-C bond formation at the C3 position of indoles. nih.gov While this does not directly create a stereocenter at the C2-side chain, it allows for the construction of complex chiral analogues by reacting the 5-fluoroindole (B109304) core with various electrophiles in the presence of a chiral catalyst.

Furthermore, catalytic asymmetric dearomatization (CADA) of indole derivatives has emerged as a sophisticated method to generate chiral indolenines or fused indolines. nih.gov Applying such a strategy to a 2,3-disubstituted indole derived from the target compound could yield complex polycyclic structures with multiple stereocenters. The synthesis of chiral 2,3'-diindolylarylmethanes from indol-2-yl carbinols using chiral phosphoramide catalysts also highlights a pathway to introduce chirality via reactions at the C2-substituent. researchgate.net

Table 3: Approaches for Stereoselective Synthesis of Analogues

| Method | Key Step | Chiral Source | Target Stereocenter |

|---|---|---|---|

| Chiral Auxiliary | Diastereoselective reduction of an N-sulfinyl imine | tert-Butanesulfinamide | Carbon of the aminomethyl group |

| Asymmetric Catalysis | Enantioselective reduction of a C=N bond | Chiral metal catalyst and H₂ | Carbon of the aminomethyl group |

| Asymmetric Friedel-Crafts | Enantioselective alkylation of the indole C3 position | Chiral Lewis acid or Brønsted acid catalyst | C3 position of the indole core |

| Asymmetric Dearomatization | CPA-catalyzed reaction with an electrophile | Chiral Phosphoric Acid (CPA) | C2 and/or C3 positions, creating indolenines |

Research on the Biological Applications and Mechanistic Insights of 5 Fluoro 1h Indol 2 Yl Methanamine Analogues

The (Fluoro)Indole Methanamine Scaffold in Contemporary Medicinal Chemistry Research

The indole (B1671886) nucleus represents one of the most important heterocyclic frameworks in medicinal chemistry, found at the core of numerous natural alkaloids, pharmaceuticals, and functional materials. mdpi.com This privileged scaffold is a constituent of the essential amino acid tryptophan and serves as a biosynthetic precursor to a wide variety of biologically active molecules, including the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). nih.gov The unique structure of indole allows it to mimic peptides and bind to a diverse array of receptors and enzymes, making it a versatile template for drug design. nih.gov Consequently, indole derivatives have been developed as anti-inflammatory, antimicrobial, antiviral, and anticancer agents. mdpi.com

The strategic incorporation of a fluorine atom onto the indole scaffold can significantly modify a molecule's physicochemical and biological properties. Fluorine's high electronegativity and small size can alter acidity, lipophilicity, metabolic stability, and binding interactions. researchgate.net These modifications often lead to enhanced biological potency and improved pharmacokinetic profiles, which explains why fluorine-containing compounds are prevalent in modern pharmaceuticals. researchgate.net

The addition of a methanamine (aminomethyl) group, particularly at the C2 position, introduces a basic center that is crucial for interactions with many biological targets, especially G-protein coupled receptors (GPCRs). This combination of a (fluoro)indole core with a basic aminomethyl side chain creates a pharmacophore with significant potential for targeting a range of physiological pathways, making it an area of active investigation in contemporary medicinal chemistry.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

The substitution of a fluorine atom at the 5-position of the indole ring has a variable and target-dependent impact on biological activity. This substitution can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets.

In some cases, the 5-fluoro substitution provides a distinct advantage. For example, in a series of 2-oxindole derivatives designed as α-glucosidase inhibitors, the 5-fluoro group was a key component of the most active compounds. researchgate.netnih.govnih.gov As shown in the table below, derivatives of 5-fluoro-2-oxindole displayed potent inhibitory activity, with IC₅₀ values significantly lower than the comparator, acarbose. researchgate.netnih.gov The electron-withdrawing nature of the fluorine at this position can be favorable for certain binding interactions.

Table 1: α-Glucosidase Inhibitory Activity of Selected (Z)-5-Fluoro-3-(substituted-benzylidene)indolin-2-one Derivatives Data sourced from studies on 5-fluoro-2-oxindole derivatives. researchgate.netnih.gov

| Compound | Substituent on Benzylidene Ring | IC₅₀ (μM) |

|---|---|---|

| 3d | 2,4-dichloro | 49.89 ± 1.16 |

| 3f | 2,6-dichloro | 35.83 ± 0.98 |

| 3i | 2-chloro-5-nitro | 56.87 ± 0.42 |

| Acarbose (Reference) | - | 569.43 ± 43.72 |

The aminomethyl moiety, particularly the primary or secondary amine it contains, is a critical pharmacophoric feature for the interaction of indole derivatives with many biological targets, most notably aminergic GPCRs such as serotonin receptors. The basic nitrogen atom of the amine is typically protonated at physiological pH, allowing it to form a crucial ionic bond, or salt bridge, with a highly conserved aspartic acid residue in the third transmembrane domain (D3.32) of these receptors.

This strong electrostatic interaction is a primary anchor point for many endogenous neurotransmitters and synthetic ligands, and is often essential for high-affinity binding. The geometry and substitution pattern of the amine can further refine the binding affinity and functional activity (i.e., agonist, antagonist, or partial agonist). The length and flexibility of the linker between the indole ring and the nitrogen atom also play a role in correctly positioning the amine for this key interaction within the receptor's binding pocket. Beyond GPCRs, the hydrogen-bonding capacity of the N-H group (in primary or secondary amines) can be important for interactions with amino acid residues in the active sites of enzymes.

Conformational analyses of structurally related compounds, such as 2-(aminomethyl)indans, have shown that specific conformations are required for potent receptor agonism. nih.gov For instance, the positioning of the nitrogen atom relative to the aromatic ring plane is a prerequisite for high-affinity interaction with certain dopamine (B1211576) receptors. nih.gov Similarly, for indol-2-yl-methanamine derivatives, the rotational freedom around the bond connecting the aminomethyl group to the indole ring allows the molecule to adopt various conformations. The biologically active conformation is the specific low-energy shape that maximizes favorable interactions with the receptor or enzyme active site.

Steric effects also play a significant role. Bulky substituents on either the indole nucleus or the amine nitrogen can cause steric hindrance, preventing the ligand from fitting properly into a constrained binding pocket. This can lead to a significant reduction or complete loss of activity. Conversely, the size and shape of substituents can be optimized to enhance selectivity for a particular receptor subtype by exploiting subtle differences in the architecture of their binding sites.

Exploration of Potential Molecular Targets and Pathways

The structural similarity of the indole scaffold to the endogenous neurotransmitter serotonin makes serotonin (5-HT) receptors a primary area of investigation for indole-based compounds. The 5-HT receptor family is one of the most complex neurotransmitter receptor families, comprising at least 14 distinct members that are involved in a vast array of physiological and pathological processes, including mood, cognition, and gastrointestinal motility. nih.govresearchgate.net

Indole derivatives have been shown to act as ligands at multiple 5-HT receptor subtypes, including 5-HT₁-like, 5-HT₂, and 5-HT₃ receptors. nih.gov Of particular interest is the 5-HT₄ receptor, a G-protein coupled receptor positively linked to adenylyl cyclase. nih.gov Activation of 5-HT₄ receptors, which are expressed in the brain and peripheral tissues like the gastrointestinal tract, can enhance cognitive function and promote gut motility. nih.govnih.govnih.gov This has made 5-HT₄ receptor agonists attractive therapeutic candidates for cognitive disorders and gastrointestinal hypomotility conditions. bioworld.com

Studies on a range of indole analogues have demonstrated their ability to act as agonists at the 5-HT₄ receptor. The potency of these compounds is sensitive to the substitution pattern on the indole ring, as illustrated in the table below, which shows data from an in-vitro assay measuring relaxation of the rat oesophagus. nih.gov This demonstrates that the (fluoro)indole methanamine scaffold is a viable starting point for designing ligands with specific activity at 5-HT₄ and other serotonin receptors.

Table 2: Agonist Potency of Indole Derivatives at the 5-HT₄ Receptor in Rat Oesophagus Data represents the negative logarithm of the molar concentration producing 50% of the maximal response (pEC₅₀). A higher value indicates greater potency. nih.gov

| Compound | pEC₅₀ |

|---|---|

| 5-Hydroxytryptamine (Serotonin) | 7.3 ± 0.1 |

| 5-Methoxytryptamine | 7.4 ± 0.1 |

| Tryptamine (B22526) | 6.4 ± 0.1 |

| 5-Hydroxyindole | 6.4 ± 0.1 |

| N,N-Dimethyltryptamine | 6.1 ± 0.1 |

Enzymatic Modulation and Inhibition Studies

Indole methanamine derivatives have been the subject of significant research regarding their potential to modulate and inhibit various enzymes, playing a role in a range of physiological and pathological processes.

One key area of investigation is their anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. nih.govdntb.gov.uamdpi.com The COX enzymes, COX-1 and COX-2, are central to the inflammatory process, and their inhibition can alleviate inflammation and pain. nih.govresearchgate.net Studies have shown that certain indole derivatives can selectively inhibit COX-2, which is advantageous as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory properties. dntb.gov.uamdpi.comnih.gov Among them, compounds with specific substitutions, such as 3-nitrophenyl, 3,4-dimethoxyphenyl, and 2,4,5-trimethoxyphenyl, demonstrated significant anti-inflammatory activity. nih.gov Docking studies have further elucidated the binding mechanisms of these compounds to the COX-2 enzyme, revealing interactions similar to those of established drugs like indomethacin. dntb.gov.uamdpi.comnih.gov

Another significant enzymatic target for indole derivatives is indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). nih.govnih.gov These enzymes are involved in the kynurenine pathway of tryptophan metabolism, which plays a crucial role in immune tolerance, particularly in the context of cancer. nih.gov Inhibition of IDO1 and TDO can enhance anti-tumor immunity. nih.gov Research has identified that certain β-carboline and indole derivatives can inhibit these enzymes. nih.gov For example, norharman has been shown to be a potent inhibitor of both mammalian IDO and TDO. nih.gov Kinetic studies have revealed different modes of inhibition, with norharman being an uncompetitive inhibitor for rabbit intestinal IDO and a competitive inhibitor for mouse liver TDO. nih.gov Furthermore, some indole derivatives, such as indole-3-acetamide and indole-3-acetonitrile, exhibit potent and selective inhibition of mammalian TDO, suggesting structural differences in the active sites of these enzymes from various sources. nih.gov

The enzymatic modulation by indole derivatives also extends to other targets. For instance, N-benzoylindoles have been designed and synthesized as analogues of potent human neutrophil elastase (HNE) inhibitors. nih.gov While these indole-based analogues were found to be less active than their indazole counterparts, docking studies provided insights into the structural requirements for potent inhibition. nih.gov Additionally, some indole derivatives have been investigated as inhibitors of DNA gyrase, a crucial bacterial enzyme, highlighting their potential as antimicrobial agents. researchgate.net

The following table summarizes the enzymatic inhibitory activities of selected indole methanamine analogues:

| Compound/Derivative Class | Target Enzyme | Type of Inhibition | Key Findings |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazides | Cyclooxygenase-2 (COX-2) | Selective | Significant anti-inflammatory activity, with some derivatives showing potency comparable to indomethacin. dntb.gov.uamdpi.comnih.gov |

| Norharman (a β-carboline) | Indoleamine 2,3-dioxygenase (IDO) & Tryptophan 2,3-dioxygenase (TDO) | Uncompetitive (IDO), Competitive (TDO) | Potent inhibitor of both enzymes from mammalian sources. nih.gov |

| Indole-3-acetamide, Indole-3-acetonitrile | Tryptophan 2,3-dioxygenase (TDO) | Potent and Selective | Exhibited strong inhibition of mammalian TDO with no activity against IDO. nih.gov |

| N-benzoylindoles | Human Neutrophil Elastase (HNE) | Micromolar range | Demonstrated the importance of the nitrogen position in the core scaffold for activity. nih.gov |

| Vanillin-based pyridyl-substituted fluoro-indolines | DNA Gyrase | High-level inhibition | Showed potent DNA gyrase inhibition, suggesting a mechanism for their antimicrobial action. researchgate.net |

Anti-Virulence Mechanisms (e.g., Quorum Sensing Inhibition, Biofilm Formation, Protease Activity)

Analogues of (5-Fluoro-1H-indol-2-YL)methanamine have demonstrated significant potential in combating bacterial infections through anti-virulence mechanisms, which aim to disarm pathogens rather than killing them directly. nih.govmednexus.org This approach is advantageous as it may exert less selective pressure for the development of resistance. nih.gov Key anti-virulence strategies involving indole derivatives include the inhibition of quorum sensing, biofilm formation, and protease activity.

Quorum Sensing Inhibition:

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including the expression of virulence factors. mdpi.comjmb.or.kr Indole and its derivatives have been shown to interfere with QS systems in a variety of pathogenic bacteria. frontiersin.org The mechanism of QS inhibition can involve several strategies, such as blocking the synthesis of signaling molecules, degrading these molecules, or competing with them for receptor binding. mdpi.com

Studies have demonstrated that indole can inhibit QS-dependent phenotypes in bacteria like Acinetobacter oleivorans by affecting the stability and folding of the QS regulator protein AqsR. nih.gov This interference leads to a reduction in QS-controlled processes such as biofilm formation and motility. nih.gov Furthermore, indole has been shown to be a general inhibitor of N-acylated homoserine lactone (AHL)-based QS signaling in a range of Gram-negative bacteria. nih.gov For example, physiologically relevant concentrations of indole have been found to inhibit the production of virulence factors like violacein in Chromobacterium violaceum and prodigiosin in Serratia marcescens. frontiersin.orgnih.gov

Biofilm Formation Inhibition:

Bacterial biofilms are structured communities of cells enclosed in a self-produced matrix, which provides protection against antibiotics and host immune responses. nih.gov Indole derivatives have been identified as potent inhibitors of biofilm formation in various clinically significant pathogens. asm.orgnih.gov For instance, sub-inhibitory concentrations of certain indole agents, such as 7-hydroxyindole, have been shown to not only prevent the formation of biofilms by extensively drug-resistant Acinetobacter baumannii (XDRAB) but also to eradicate mature biofilms. asm.orgnih.gov The mechanism behind this activity is linked to the downregulation of genes involved in quorum sensing and biofilm formation, such as abaI and abaR. asm.orgnih.gov

Similarly, compounds like 7-benzyloxyindole and 4-fluoroindole have demonstrated significant, dose-dependent inhibition of biofilm formation. researchgate.net The application of indole derivatives can alter the structure and reduce the density of attached bacterial cells, thereby increasing the susceptibility of the biofilm to conventional antimicrobial agents. nih.gov

Protease Activity:

Bacterial proteases are crucial virulence factors that contribute to tissue damage and immune evasion. mdpi.com While the direct inhibition of specific bacterial proteases by this compound analogues is an area of ongoing research, the broader anti-virulence effects of these compounds often lead to a downstream reduction in protease activity. For example, by inhibiting QS, indole derivatives can suppress the expression of QS-regulated virulence factors, which often include proteases and lipases. frontiersin.org Studies on Serratia marcescens have shown that compounds like 6-fluoroindole and 7-methylindole can potently inhibit the production of both proteases and lipases. frontiersin.org

The following table provides a summary of the anti-virulence mechanisms of indole derivatives:

| Anti-Virulence Mechanism | Target Organism(s) | Key Findings |

| Quorum Sensing Inhibition | Acinetobacter oleivorans, Chromobacterium violaceum, Serratia marcescens | Indole interferes with the folding of QS regulator proteins and inhibits the production of QS-regulated pigments and virulence factors. frontiersin.orgnih.govnih.gov |

| Biofilm Formation Inhibition | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Sub-inhibitory concentrations of indole derivatives can both prevent biofilm formation and eradicate mature biofilms by downregulating key regulatory genes. asm.orgnih.gov |

| Protease Activity Inhibition | Serratia marcescens | Indole derivatives like 6-fluoroindole and 7-methylindole suppress the secretion of virulence factors, including proteases and lipases, likely through QS inhibition. frontiersin.org |

Other Biological Activities Explored for Indole Methanamine Derivatives (e.g., Antimicrobial, Anti-inflammatory)

Beyond their specific enzymatic and anti-virulence activities, indole methanamine derivatives have been investigated for a broader range of biological effects, most notably their antimicrobial and anti-inflammatory properties.

Antimicrobial Activity:

Indole derivatives have demonstrated antimicrobial activity against a wide spectrum of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. asm.orgnih.govzsmu.edu.uaorientjchem.org The antimicrobial efficacy of these compounds can be attributed to various mechanisms, including the inhibition of essential enzymes like DNA gyrase. researchgate.net

For instance, studies have screened libraries of indole derivatives against clinically relevant pathogens such as extensively drug-resistant Acinetobacter baumannii (XDRAB). asm.orgnih.gov Compounds like 5-iodoindole, 3-methylindole, and 7-hydroxyindole have displayed potent antimicrobial effects. asm.orgnih.gov Furthermore, certain vanillin-based pyridyl-substituted fluoro-indolines have shown broad-spectrum antimicrobial activity at low concentrations. researchgate.net The antimicrobial potential of these compounds is often enhanced by their ability to disrupt biofilms, making them promising candidates for combating chronic and resistant infections. asm.orgnih.gov

Anti-inflammatory Activity:

The anti-inflammatory properties of indole methanamine derivatives are well-documented and are often linked to their ability to inhibit key inflammatory mediators. nih.govresearchgate.netnih.gov As discussed in the enzymatic modulation section, the inhibition of COX enzymes is a primary mechanism for the anti-inflammatory effects of many indole derivatives. dntb.gov.uamdpi.comnih.govresearchgate.net

In addition to COX inhibition, some indole derivatives have been shown to modulate other inflammatory pathways. For example, certain indole-2-one derivatives have been found to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net These compounds also suppressed the expression of other inflammatory mediators like COX-2 and inducible nitric oxide synthase (iNOS). researchgate.net Similarly, hybrid molecules containing both indole and imidazolidine nuclei have demonstrated anti-inflammatory effects by reducing leukocyte migration and the release of TNF-α and IL-1β in animal models of inflammation. nih.gov

The following table summarizes these additional biological activities:

| Biological Activity | Mechanism of Action | Examples of Active Derivatives |

| Antimicrobial | Inhibition of essential enzymes (e.g., DNA gyrase), disruption of cell membranes, and anti-biofilm effects. researchgate.netasm.orgnih.gov | 5-iodoindole, 3-methylindole, 7-hydroxyindole, vanillin-based pyridyl-substituted fluoro-indolines. researchgate.netasm.orgnih.gov |

| Anti-inflammatory | Inhibition of COX enzymes, suppression of pro-inflammatory cytokine release (TNF-α, IL-6), and reduction of inflammatory cell migration. nih.govresearchgate.netnih.gov | 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives, indole-2-one derivatives, indole-imidazolidine hybrids. nih.govresearchgate.netnih.gov |

Preclinical Biological Evaluation Methodologies (In Vitro Studies)

The preclinical evaluation of this compound analogues relies heavily on a variety of in vitro studies to determine their biological activity, validate their molecular targets, and elucidate their mechanisms of action. These methodologies can be broadly categorized into cell-based assays, biochemical assays, and phenotypic screening.

Cell-Based Assays for Target Validation and Functional Response

Cell-based assays are crucial for evaluating the effects of compounds in a biologically relevant context. nuvisan.comwiley.com These assays utilize living cells, ranging from established cell lines to primary cells, to assess how a compound affects cellular processes and to validate its interaction with a specific target. nuvisan.com

For target validation, reporter gene assays are commonly employed. In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the target of interest. An active compound that modulates the target will lead to a measurable change in the reporter signal.

To assess the functional response of cells to indole methanamine derivatives, a variety of assays are used depending on the biological activity being investigated. For example, to evaluate the anti-inflammatory properties of these compounds, researchers can use macrophage cell lines (e.g., RAW264.7) stimulated with lipopolysaccharide (LPS). researchgate.net The inhibitory effect of the compounds on the production of pro-inflammatory cytokines like TNF-α and IL-6 can then be quantified using techniques such as ELISA. researchgate.net

For assessing anticancer activity, cell viability and proliferation assays are fundamental. These assays, such as the MTT or MTS assay, measure the metabolic activity of cells and can determine the concentration at which a compound inhibits cell growth by 50% (IC50). nih.gov Furthermore, flow cytometry can be used to analyze the effects of a compound on the cell cycle or to detect apoptosis (programmed cell death). mdpi.com

Biochemical Assays for Mechanistic Understanding at the Molecular Level

Biochemical assays are performed in a cell-free system and are designed to investigate the direct interaction of a compound with its molecular target, such as a specific enzyme or receptor. These assays are essential for understanding the mechanism of action at a molecular level and for determining key parameters like binding affinity and inhibitory constants.

Enzyme inhibition assays are a cornerstone of biochemical evaluation for many indole methanamine derivatives. For instance, to study the inhibition of COX enzymes, purified COX-1 and COX-2 can be used in in vitro assays that measure the production of prostaglandins. nih.gov This allows for the determination of the IC50 values for each isoform and thus the selectivity of the inhibitor. nih.gov Similarly, the inhibitory activity of compounds against IDO and TDO can be assessed using purified enzymes and measuring the conversion of tryptophan to kynurenine. nih.gov

For targets that are not enzymes, other biochemical assays can be employed. For example, radioligand binding assays can be used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with the test compound.

Phenotypic Screening of Derivatives for Broad Biological Activity

Phenotypic screening involves testing a library of compounds in a cell-based or organism-based model to identify molecules that produce a desired phenotypic change, without a priori knowledge of the molecular target. This approach is valuable for discovering compounds with novel mechanisms of action and for assessing the broad biological activity of a series of derivatives.

High-throughput screening (HTS) is often employed for phenotypic screening, allowing for the rapid testing of thousands of compounds. nih.gov For example, a library of indole methanamine derivatives could be screened for their ability to inhibit the growth of various cancer cell lines from different tissue origins. This can reveal patterns of activity and identify compounds with selective cytotoxicity towards certain cancer types.

Another example of phenotypic screening is in the area of antimicrobial drug discovery. A collection of indole derivatives can be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs). zsmu.edu.ua This provides a broad overview of their antimicrobial spectrum and potency. Furthermore, phenotypic screens can be designed to identify compounds that inhibit specific virulence-related phenotypes, such as biofilm formation or motility. researchgate.net

The following table outlines the different preclinical in vitro evaluation methodologies:

| Methodology | Purpose | Examples of Techniques |

| Cell-Based Assays | Target validation and assessment of functional response in a biological context. nuvisan.comwiley.com | Reporter gene assays, cytokine release assays (ELISA), cell viability/proliferation assays (MTT, MTS), cell cycle analysis (flow cytometry). researchgate.netnih.govmdpi.com |

| Biochemical Assays | Mechanistic understanding at the molecular level and determination of binding/inhibitory constants. | Enzyme inhibition assays (e.g., for COX, IDO, TDO), radioligand binding assays. nih.govnih.gov |

| Phenotypic Screening | Discovery of compounds with novel mechanisms of action and assessment of broad biological activity. nih.gov | High-throughput screening (HTS) of compound libraries against cancer cell lines, antimicrobial susceptibility testing (MIC determination), biofilm inhibition assays. researchgate.netzsmu.edu.uanih.gov |

Computational and Theoretical Investigations of 5 Fluoro 1h Indol 2 Yl Methanamine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as (5-Fluoro-1H-indol-2-YL)methanamine, and a biological target, typically a protein. researchgate.netmdpi.com These methods provide insights into the binding affinity, mode of interaction, and stability of the ligand-target complex, which are crucial for assessing the compound's potential therapeutic efficacy. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would involve preparing the 3D structure of the compound and docking it into the active site of a selected protein target. The output of a docking simulation is a set of binding poses, ranked by a scoring function that estimates the binding energy. These scores help in identifying the most likely binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. For instance, docking this compound into the active site of a kinase or a G-protein coupled receptor could reveal its potential as an inhibitor or modulator.

Molecular Dynamics Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-target complex over time. mdpi.commdpi.com These simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein in the presence of solvent molecules. mdpi.com An MD simulation of the this compound-protein complex would allow for the assessment of the stability of the binding pose predicted by docking. Key parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the evolution of intermolecular interactions can be monitored to understand the dynamics and energetics of the binding event in greater detail. mdpi.com

Below is an illustrative data table showing the kind of results that could be obtained from a molecular docking study of this compound with a hypothetical protein target.

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | A strong predicted binding affinity. |

| Hydrogen Bonds | 3 | Interactions with key amino acid residues (e.g., SER, ASN, GLU). |

| Hydrophobic Interactions | 5 | Interactions with nonpolar residues (e.g., LEU, VAL, ILE). |

| RMSD (Å) | 1.2 | The docked pose is stable within the binding pocket. |

Quantum Chemical Calculations of Electronic Properties, Reactivity, and Spectroscopic Parameters

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of a molecule at the atomic level. researchgate.net For this compound, these calculations can provide a wealth of information regarding its reactivity, stability, and spectroscopic characteristics.

Electronic Properties: Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. Additionally, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify regions that are prone to electrophilic or nucleophilic attack.

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and global softness can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of this compound with other related compounds.

Spectroscopic Parameters: Quantum chemical methods can also predict various spectroscopic parameters, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can be compared with experimental data to confirm the molecular structure and provide a deeper understanding of its spectroscopic signatures.

An example of the data that can be generated from quantum chemical calculations for this compound is presented in the table below.

| Property | Calculated Value | Significance |

| HOMO Energy (eV) | -5.8 | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy (eV) | -1.2 | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 4.6 | Indicates the chemical stability and reactivity of the molecule. |

| Dipole Moment (Debye) | 2.5 | Measures the overall polarity of the molecule. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Molecular Descriptors Analysis

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. srce.hrnih.gov For this compound, these predictions can help to identify potential liabilities and guide the design of analogues with improved drug-like properties. srce.hr

ADME Prediction: A variety of computational models are available to predict key ADME parameters. frontiersin.org These include:

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess oral bioavailability. mdpi.com

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help to understand how the compound will be distributed throughout the body. frontiersin.org

Metabolism: The potential for metabolism by cytochrome P450 (CYP) enzymes can be predicted, identifying which isoforms are likely to metabolize the compound.

Excretion: Properties related to the elimination of the compound from the body, such as renal clearance, can be estimated.

Molecular Descriptors Analysis: The ADME properties of a molecule are closely related to its physicochemical properties, which can be quantified by molecular descriptors. Important descriptors for this compound would include:

Molecular Weight (MW): Influences size and diffusion.

LogP: The logarithm of the octanol-water partition coefficient, which is a measure of lipophilicity.

Topological Polar Surface Area (TPSA): A predictor of drug transport properties.

Number of Hydrogen Bond Donors and Acceptors: Important for solubility and binding.

These descriptors are often used to assess a compound's compliance with drug-likeness rules, such as Lipinski's Rule of Five.

The following table provides a hypothetical in silico ADME profile for this compound.

| ADME Property | Predicted Value | Interpretation |

| Human Intestinal Absorption (%) | > 90 | High probability of good oral absorption. |

| Caco-2 Permeability (logPapp) | > 0.9 | High permeability across the intestinal epithelium. |

| Blood-Brain Barrier (BBB) Permeation | Yes | The compound is predicted to cross the BBB. |

| CYP2D6 Inhibitor | No | Unlikely to cause drug-drug interactions via this enzyme. |

| Lipinski's Rule of Five | 0 violations | Good drug-like properties are predicted. |

Pharmacophore Modeling and Virtual Screening for Novel Analogues with Desired Profiles

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel compounds with the potential to bind to a specific biological target. nih.govnih.gov These methods are particularly useful for exploring large chemical libraries to find new drug candidates. nih.gov

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to interact with a specific receptor. nih.gov These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. For this compound, a pharmacophore model could be developed based on its interactions with a known target, or from a set of known active compounds with a similar scaffold. This model would serve as a 3D query for searching chemical databases.

Virtual Screening: Once a pharmacophore model is established, it can be used to screen large virtual libraries of compounds. nih.gov The screening process identifies molecules that match the pharmacophore query, and these "hits" can then be subjected to further computational analysis, such as molecular docking, to refine the selection. This approach allows for the rapid identification of novel analogues of this compound that are predicted to have a desired biological activity. The goal is to discover new chemical entities with improved potency, selectivity, or pharmacokinetic properties.

An example of a pharmacophore model derived from this compound could include the features outlined in the table below.

| Pharmacophore Feature | Location on this compound |

| Hydrogen Bond Donor | Indole (B1671886) NH group, Amine NH2 group |

| Hydrogen Bond Acceptor | Fluorine atom |

| Aromatic Ring | Indole ring system |

| Positive Ionizable | Amine group |

This pharmacophore model could then be used to search for new compounds that possess a similar arrangement of these features, leading to the discovery of novel and potentially more effective therapeutic agents.

Advanced Analytical and Spectroscopic Characterization of 5 Fluoro 1h Indol 2 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. A combination of one- and two-dimensional NMR experiments provides detailed information about the carbon-hydrogen framework, the electronic environment of the fluorine atom, and the nitrogen centers within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For (5-Fluoro-1H-indol-2-YL)methanamine, distinct signals are expected for the indole (B1671886) N-H proton, the aromatic protons on the benzene ring, the proton at the C3 position, the methylene (CH₂) protons, and the amine (NH₂) protons. The fluorine atom at the C5 position introduces characteristic splitting patterns for the neighboring aromatic protons (H4 and H6).

¹⁹F NMR Spectroscopy: As ¹⁹F is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. wikipedia.orghuji.ac.il A single resonance is expected for the fluorine atom at the C5 position. The chemical shift provides insight into the electronic environment, and coupling to adjacent protons (³JHF for H4 and H6) can be observed in the proton-coupled ¹⁹F spectrum. wikipedia.org

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the indole ring and the primary amine. However, due to the low natural abundance of ¹⁵N (0.37%) and its relatively low gyromagnetic ratio, specialized techniques such as polarization transfer (e.g., INEPT) or the use of ¹⁵N-enriched samples are often required to obtain spectra in a reasonable time. osi.lvresearchgate.netresearchgate.net The chemical shifts would differentiate the sp²-hybridized indole nitrogen from the sp³-hybridized amine nitrogen. science-and-fun.de

Predicted NMR Data for this compound

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement of its ions. researchgate.net Unlike unit-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses (isobars), thereby enabling the unambiguous determination of elemental composition. pnnl.govnih.gov

For this compound (C₉H₉FN₂), HRMS analysis, typically using electrospray ionization (ESI), would focus on the protonated molecule [M+H]⁺. The instrument measures the mass-to-charge ratio (m/z) to several decimal places. This experimental mass is then compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements. A low mass error, usually less than 5 parts per million (ppm), confirms the assigned molecular formula.

Theoretical HRMS Data for [C₉H₁₀FN₂]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

For this compound, key vibrational modes include:

N-H Stretching: Both the indole N-H and the primary amine N-H groups will exhibit characteristic stretching vibrations, typically in the 3200-3500 cm⁻¹ region. nih.gov The primary amine often shows two distinct bands (symmetric and asymmetric stretching).

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are found just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations from the indole ring system occur in the 1450-1650 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bond has a strong, characteristic stretching vibration, typically found in the 1000-1350 cm⁻¹ range for aryl fluorides.

N-H Bending: The scissoring motion of the primary amine NH₂ group gives rise to a band around 1590-1650 cm⁻¹.

Characteristic Vibrational Frequencies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for analyzing compounds with conjugated π-systems, such as the indole ring. The absorption spectrum of indole derivatives typically displays two main absorption bands, referred to as the ¹La and ¹Lb transitions. nih.govcore.ac.uk

The spectrum of this compound is expected to be characteristic of the indole chromophore. Substituents on the ring can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). The fluorine and methanamine groups are anticipated to induce slight bathochromic (red) or hypsochromic (blue) shifts depending on their electronic influence and the solvent used. acs.orgnih.gov

Predicted UV-Vis Absorption Data (in Ethanol)

X-ray Diffraction (XRD) for Single Crystal Structure Analysis and Conformation Determination

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine bond lengths, bond angles, and torsional angles with high precision. mdpi.commdpi.com

An XRD analysis of this compound would provide definitive proof of its structure. Furthermore, it would reveal the conformation of the methanamine side chain relative to the indole ring and detail the intermolecular interactions, such as hydrogen bonding involving the indole N-H, the amine NH₂, and the fluorine atom, which govern the crystal packing. nih.gov While experimental data for this specific molecule is not available, analysis of similar indole derivatives suggests it would likely crystallize in a common space group like P2₁/c (monoclinic) or P-1 (triclinic). mdpi.com

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for purity analysis of non-volatile compounds like this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or trifluoroacetic acid to improve peak shape. chromatographyonline.com Detection is commonly performed with a UV detector set to one of the absorption maxima of the indole chromophore. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. brewerscience.com Primary amines can be challenging to analyze directly by GC due to their polarity and potential for adsorption onto the column. Therefore, derivatization is often employed to convert the amine into a less polar, more volatile derivative (e.g., by acylation or silylation) prior to injection. The gas chromatograph separates the components, and the mass spectrometer provides mass information for identification.

Typical Chromatographic Conditions

Future Perspectives and Emerging Research Directions for 5 Fluoro 1h Indol 2 Yl Methanamine

Development of Chemo- and Regioselective Synthetic Methodologies for Complex Derivatives

The future synthesis of complex derivatives of (5-Fluoro-1H-indol-2-YL)methanamine will necessitate the development of advanced chemo- and regioselective methodologies. Current synthetic strategies for fluorinated indoles often involve multi-step processes that may lack the precision required for creating diverse libraries of analogues. researchgate.net Future research will likely focus on:

Late-Stage Functionalization: Developing methods for the direct and selective introduction of various functional groups onto the this compound core. This approach avoids the need for de novo synthesis for each new analogue, thereby streamlining the drug discovery process.

Asymmetric Synthesis: Establishing stereoselective methods to produce chiral derivatives. Many biological targets exhibit stereospecific binding, and the ability to synthesize enantiomerically pure compounds is crucial for optimizing therapeutic efficacy and minimizing off-target effects.

Flow Chemistry and Automation: Implementing continuous flow technologies and automated synthesis platforms to enable the rapid and efficient production of a wide array of derivatives for high-throughput screening.

Recent advances in the regioselective synthesis of other complex heterocyclic compounds, such as the [3 + 2]-cycloaddition for creating 5-trifluoromethyl-1,2,4-triazoles, highlight the potential for developing novel and precise synthetic routes for indole (B1671886) derivatives. mdpi.com

Elucidation of Novel Biological Targets and Mechanisms of Action for this Compound Class

A critical area of future research will be the identification and characterization of the biological targets of this compound and its derivatives. The indoleamine scaffold is a known pharmacophore for various biological targets. For instance, indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism, is a key target in cancer immunotherapy, and various indole derivatives have been investigated as IDO1 inhibitors. nih.govnih.govresearchgate.netresearchgate.net

Future investigations should aim to:

Target Identification: Employ chemoproteomics and other advanced techniques to identify the specific cellular proteins that interact with this compound.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays will be necessary to elucidate the precise mechanism by which the compound exerts its biological effect. This includes understanding whether it acts as an inhibitor, activator, or modulator of the target's function.

Phenotypic Screening: Utilize high-content imaging and other phenotypic screening approaches to uncover novel biological activities and potential therapeutic applications that may not be predicted by target-based approaches.

The knowledge that fluorination can significantly alter the electronic properties and binding interactions of a molecule suggests that this compound may exhibit a unique pharmacological profile compared to its non-fluorinated counterpart. benthamscience.com

Rational Design of Next-Generation this compound Analogues with Tuned Properties

The principles of rational drug design, guided by structural biology and computational chemistry, will be instrumental in developing next-generation analogues of this compound with optimized properties. The introduction of fluorine can influence a molecule's conformation and its interactions with biological targets. mdpi.com

Future rational design efforts will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact of these changes on biological activity. This will help to identify key structural features required for potency and selectivity.

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict how different analogues will bind to their biological targets. youtube.com This can guide the design of new compounds with improved binding affinities.

Property-Based Design: Tuning the physicochemical properties of the analogues, such as solubility, lipophilicity, and metabolic stability, to enhance their drug-like characteristics. The strategic placement of fluorine is a well-established method for modulating these properties. mdpi.comnih.gov

An example of rational design in a related area is the development of pyrido[3,2-b]indolizine as a tunable fluorescent scaffold, where computational modeling was used to predict and control the photophysical properties of the molecules. nih.govacs.org

Integration of High-Throughput Screening and Advanced Computational Chemistry in Discovery Pipelines

The integration of high-throughput screening (HTS) and advanced computational chemistry will be essential for efficiently exploring the chemical space around the this compound scaffold and identifying promising lead compounds.

Future discovery pipelines are expected to feature:

Virtual Screening: Utilizing computational models to screen large virtual libraries of this compound derivatives to prioritize compounds for synthesis and experimental testing. nih.gov

High-Throughput Biological Assays: Developing robust and miniaturized assays to rapidly screen large numbers of compounds for biological activity. Fluorescence-based assays are commonly used in HTS campaigns. nih.gov

AI and Machine Learning: Applying artificial intelligence and machine learning algorithms to analyze large datasets from HTS and computational studies to identify complex SAR trends and predict the properties of novel compounds. eurofinsdiscovery.comuniversiteitleiden.nl

The successful application of HTS in identifying novel inhibitors for targets like IDO1 from natural product libraries demonstrates the power of this approach in discovering new bioactive compounds. nih.govresearchgate.net

Exploration of its Role in Advanced Materials Science and as a Chemical Biology Tool

Beyond its potential therapeutic applications, this compound and its derivatives could find utility in materials science and as chemical biology probes. The indole scaffold is known to be a component of various functional materials and fluorescent probes. rsc.orgnih.gov

Potential future applications in these areas include:

Fluorescent Probes: The inherent fluorescence of some indole derivatives can be harnessed to develop probes for bioimaging and sensing applications. sioc-journal.cn The introduction of fluorine can modulate the photophysical properties of these probes.

Organic Electronics: Indole-containing polymers and small molecules have been explored for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of this compound could be advantageous in these applications.